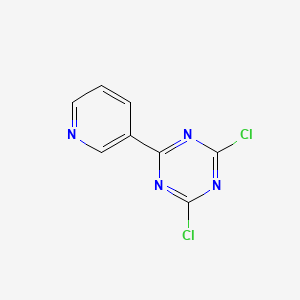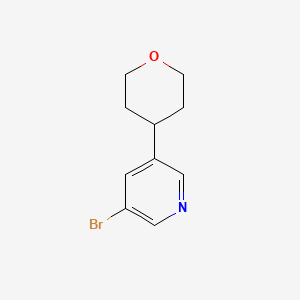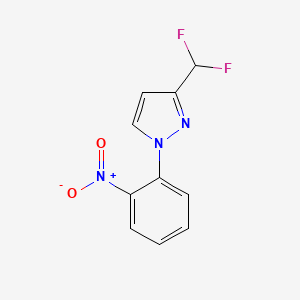![molecular formula C25H35NO2 B11712838 5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol](/img/structure/B11712838.png)
5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol is an organic compound that belongs to the class of phenolic compounds It is characterized by the presence of a phenol group, an imine group, and two hexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol typically involves the condensation of 5-(hexyloxy)-2-hydroxybenzaldehyde with 4-hexylaniline under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol involves its interaction with various molecular targets. The phenol group can act as an antioxidant by scavenging free radicals, while the imine group can interact with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hexylphenol: Similar structure but lacks the imine group.
2-Hydroxy-5-hexyloxybenzaldehyde: Similar structure but lacks the imine group and the second hexyl group.
4-Hexylaniline: Similar structure but lacks the phenol group and the hexyloxy group.
Uniqueness
5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol is unique due to the presence of both the phenol and imine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups, along with the hexyl substituents, makes this compound versatile for various applications in research and industry.
Properties
Molecular Formula |
C25H35NO2 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
5-hexoxy-2-[(4-hexylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C25H35NO2/c1-3-5-7-9-11-21-12-15-23(16-13-21)26-20-22-14-17-24(19-25(22)27)28-18-10-8-6-4-2/h12-17,19-20,27H,3-11,18H2,1-2H3 |
InChI Key |
SRDBXBLEAALBRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)OCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B11712755.png)
![N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11712759.png)





![2-methoxy-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11712815.png)


![1,3-Bis[2-(4-aminophenyl)ethyl]urea](/img/structure/B11712833.png)

![2-[(2E)-2-[(Carbamoylamino)imino]cyclohexyl]pyridine-4-carboxylic acid](/img/structure/B11712843.png)
![2-(2-methyl-1H-imidazol-1-yl)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11712844.png)
